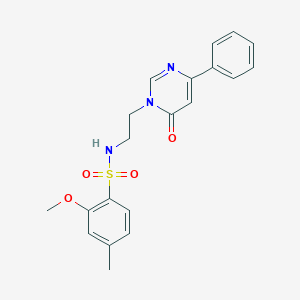
2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is an organic compound primarily recognized for its utility in various scientific research fields. This compound combines multiple functional groups, offering diverse reactivity and application potential. Its structure includes a methoxy group, methyl group, pyrimidine core, and sulfonamide, which collectively impart unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple reaction steps:
- Initial Formation of the Pyrimidine Core::
Pyrimidine derivatives can be synthesized via the Biginelli reaction, a three-component condensation of a β-keto ester, an aldehyde, and urea.
- Attachment of the Phenyl Group::
- Methoxy and Methyl Substitution::
The substitution of methoxy and methyl groups on the benzene ring can be achieved through electrophilic aromatic substitution.
- Sulfonamide Formation::
Finally, the sulfonamide group is introduced by reacting the benzene derivative with sulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimized conditions to maximize yield and purity, employing large-scale reactors for multi-step synthesis. Continuous flow processes might be utilized for more efficient and scalable reactions.
Análisis De Reacciones Químicas
Types of Reactions:
- Oxidation::
The compound can undergo oxidation reactions, particularly affecting the methoxy group or the methyl group, leading to the formation of hydroxyl or carbonyl derivatives.
- Reduction::
Reduction reactions can target the sulfonamide or pyrimidine ring, potentially leading to various amine derivatives.
- Substitution::
The aromatic ring allows for electrophilic and nucleophilic aromatic substitution reactions, introducing different functional groups.
- Oxidation::
Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
- Reduction::
Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
- Substitution::
Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, CN⁻) facilitate substitution reactions.
Major Products Formed: Depending on the reaction conditions and reagents, the compound can form a variety of products, including:
Hydroxylated derivatives
Carbonyl compounds
Amine derivatives
Substituted aromatic compounds
Aplicaciones Científicas De Investigación
2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide finds applications across numerous scientific fields:
- Chemistry::
Used as a building block in organic synthesis, facilitating the creation of complex molecules.
- Biology::
- Medicine::
Investigated for its therapeutic potential in targeting specific biological pathways, particularly those involving pyrimidine analogs.
- Industry::
Utilized in the development of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects through several molecular mechanisms:
- Enzyme Inhibition::
The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates or intermediates.
- Receptor Binding::
The aromatic and pyrimidine groups can interact with biological receptors, affecting signal transduction pathways.
- Pathway Modulation::
By interacting with specific molecular targets, the compound can modulate metabolic or signaling pathways, leading to physiological changes.
Comparación Con Compuestos Similares
Compared to other compounds with similar functional groups, 2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide stands out due to its unique combination of methoxy, methyl, and sulfonamide groups attached to a pyrimidine core. This structural uniqueness confers distinct chemical properties and reactivity.
List of Similar Compounds:- 4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide:
- 2-methoxy-4-methyl-N-(2-(4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide:
- 2-methoxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide:
Each of these compounds, while sharing some functional groups, has variations in structure that lead to different reactivity and applications. This demonstrates the importance of the specific arrangement of functional groups in determining the behavior and utility of chemical compounds.
Propiedades
IUPAC Name |
2-methoxy-4-methyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-8-9-19(18(12-15)27-2)28(25,26)22-10-11-23-14-21-17(13-20(23)24)16-6-4-3-5-7-16/h3-9,12-14,22H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOGVBFNQATWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
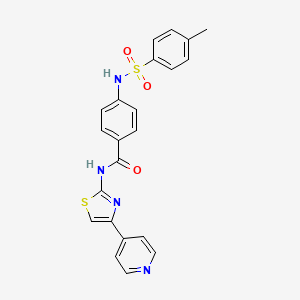

![(Z)-2,5-dichloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2618665.png)
![N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide](/img/structure/B2618667.png)
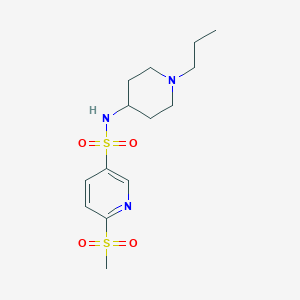
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2618672.png)
![4-[3-(2-Chlorophenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2618675.png)
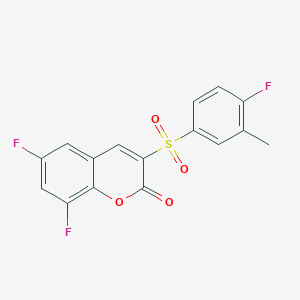

![5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2618679.png)
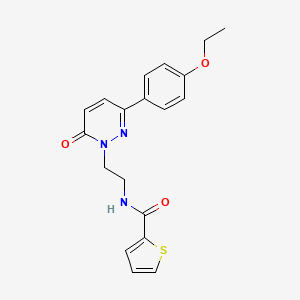


![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2618685.png)
